molecular formula C7H12N2O3 B141773 Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate CAS No. 145275-70-3

Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate

Cat. No.: B141773
CAS No.: 145275-70-3
M. Wt: 172.18 g/mol
InChI Key: SGPHGRLPUGCVOR-UHFFFAOYSA-N
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Description

Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is a chemical compound that has garnered significant interest in scientific research. This compound is a carbamate derivative of the amino acid cysteine and has been shown to exhibit a range of biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate typically involves the reaction of cysteine derivatives with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the selective labeling of cysteine residues in proteins, aiding in the study of protein structure and function.

    Biology: The compound’s ability to inhibit acetylcholinesterase makes it valuable in studying neurotransmission and potential treatments for neurological disorders.

    Medicine: Its biochemical effects are being explored for potential therapeutic applications, particularly in the treatment of diseases involving cysteine residues.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate is based on its ability to selectively react with the thiol group of cysteine residues in proteins. This reaction forms a stable adduct between the compound and the cysteine residue, which can be detected and quantified using various methods. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate: This compound shares a similar carbamate structure but differs in its functional groups and reactivity.

    Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate: Another closely related compound with slight variations in its chemical structure and properties.

Uniqueness

Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is unique due to its high specificity for cysteine residues in proteins, making it an invaluable tool for studying protein structure and function. Its ability to inhibit acetylcholinesterase also sets it apart from other similar compounds, providing unique opportunities for research in neuroscience and medicine.

Properties

CAS No.

145275-70-3

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate

InChI

InChI=1S/C7H12N2O3/c1-3-4-5(6(8)10)9-7(11)12-2/h3,5H,1,4H2,2H3,(H2,8,10)(H,9,11)

InChI Key

SGPHGRLPUGCVOR-UHFFFAOYSA-N

SMILES

COC(=O)NC(CC=C)C(=O)N

Canonical SMILES

COC(=O)NC(CC=C)C(=O)N

Synonyms

Carbamic acid, [1-(aminocarbonyl)-3-butenyl]-, methyl ester (9CI)

Origin of Product

United States

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